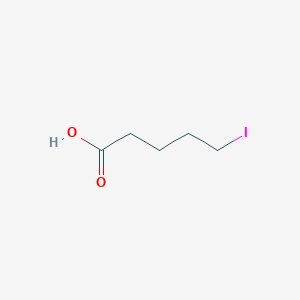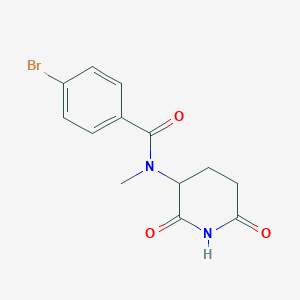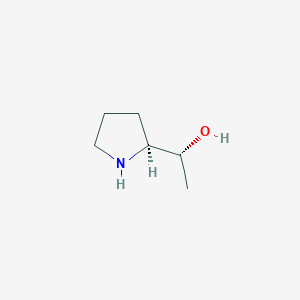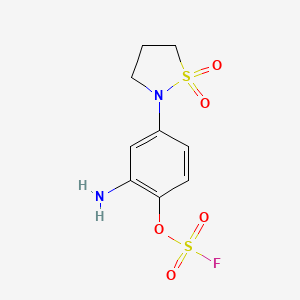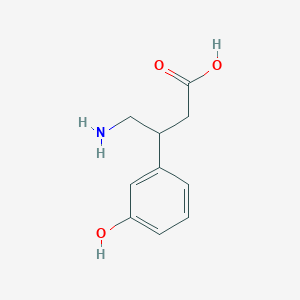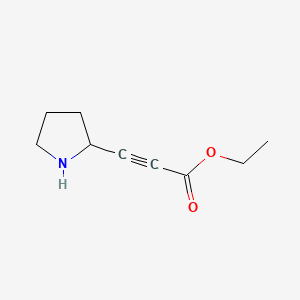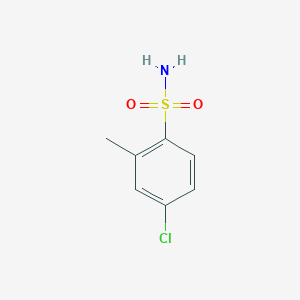
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry and research. It is characterized by its molecular formula C18H20N2O and a molecular weight of 280.4 g/mol . This compound is particularly noted for its role in inhibiting the reuptake of monoamines, such as dopamine and norepinephrine, which are crucial neurotransmitters in the regulation of mood and behavior .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of piperazine with benzophenone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:
作用機序
The mechanism of action of 2,2-diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride involves the inhibition of monoamine reuptake. By blocking the reuptake of neurotransmitters like dopamine and norepinephrine, it increases their availability in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of certain antidepressants and is crucial for its potential therapeutic effects .
類似化合物との比較
Similar Compounds
2-(Piperazin-1-yl)ethan-1-ol: This compound shares a similar piperazine structure but differs in its functional groups and overall molecular structure.
Piperazine-2-one: Another related compound with a piperazine core, used in various chemical and pharmaceutical applications.
Uniqueness
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is unique due to its specific structure, which allows it to effectively inhibit monoamine reuptake. This property distinguishes it from other similar compounds and makes it valuable in both research and therapeutic contexts .
特性
分子式 |
C18H21ClN2O |
|---|---|
分子量 |
316.8 g/mol |
IUPAC名 |
2,2-diphenyl-1-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C18H20N2O.ClH/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,19H,11-14H2;1H |
InChIキー |
KTCOGZLGNUHDNP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




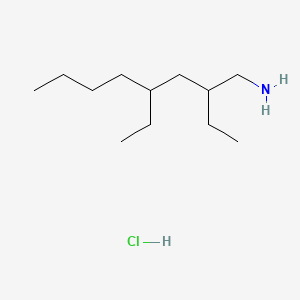
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)

